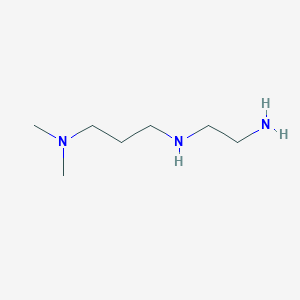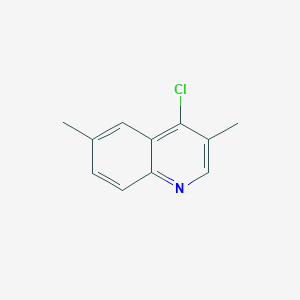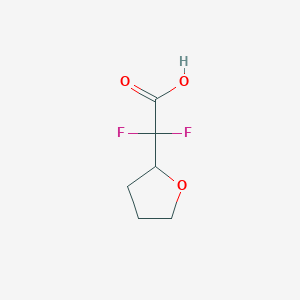
2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound with the following structural formula:
CH3CONHCH3NBrF
It contains a substituted acetamide group (CH₃CONH) attached to a phenyl ring with bromine and fluorine substituents. The methylamino group (CH₃NH) further enhances its chemical properties.
Métodos De Preparación
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromo-4-fluoroaniline with methylamine followed by acetylation. The sequence of reactions can be summarized as follows:
Amination: 3-bromo-4-fluoroaniline reacts with methylamine to form the corresponding aniline derivative.
Acetylation: The resulting aniline derivative undergoes acetylation using acetic anhydride or acetyl chloride to yield 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide.
b. Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically involves optimized processes to achieve higher yields. These methods may employ continuous flow reactors, solid-phase synthesis, or other efficient techniques.
Análisis De Reacciones Químicas
a. Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.
Amination: Methylamine (CH₃NH₂) is used as the aminating agent.
Acetylation: Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl) serves as the acetylating reagent.
c. Major Products: The major product is 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide itself. by controlling reaction conditions, regioisomers or other byproducts may also form.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The phenyl ring and halogen substituents make it relevant for designing agrochemicals.
Material Science: It may serve as a building block for functional materials.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar halogen-substituted phenyl rings and amide functionalities are relevant. Examples include 2-(4-fluorophenyl)acetamide and 2-(3-bromophenyl)acetamide.
Propiedades
Fórmula molecular |
C9H10BrFN2O |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)5-2-3-7(11)6(10)4-5/h2-4,8,13H,1H3,(H2,12,14) |
Clave InChI |
DXELBIYXRPQAIU-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1=CC(=C(C=C1)F)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)





![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)

![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

